molecular formula C16H17N3O3S3 B2858849 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1226433-63-1

2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Número de catálogo: B2858849
Número CAS: 1226433-63-1
Peso molecular: 395.51
Clave InChI: RBXHRWXGKVPQOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a 1,3,4-oxadiazole ring linked to a piperidine system and thiophene motifs, is commonly employed in the design of potent enzyme inhibitors. This compound is primarily investigated for its potential as a kinase inhibitor , with the sulfonylpiperidine group often serving as a key pharmacophore that mimics ATP and engages in critical hydrogen bonding within the kinase's active site. The substituted thiophene rings are strategic components that enhance binding affinity and selectivity through hydrophobic interactions. Researchers are exploring this molecule and its analogs for targeting specific kinase pathways implicated in oncological and inflammatory diseases . The primary research value lies in its utility as a chemical probe for structure-activity relationship (SAR) studies , enabling the optimization of potency and pharmacokinetic properties in lead compound development programs. Its mechanism of action is characterized by competitive binding to the ATP-binding pocket of target kinases, thereby disrupting downstream phosphorylation signaling cascades and inducing cytostatic effects in experimental models.

Propiedades

IUPAC Name

2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S3/c1-11-6-7-14(24-11)25(20,21)19-8-2-4-12(10-19)15-17-18-16(22-15)13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXHRWXGKVPQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a novel heterocyclic compound characterized by its unique structural features, including a 1,3,4-oxadiazole ring, piperidine moiety, and thiophene derivatives. This combination of functional groups suggests potential biological activities that warrant detailed exploration.

Structural Overview

The molecular formula of the compound is C16H17N3O3S3C_{16}H_{17}N_{3}O_{3}S_{3} with a molecular weight of 395.51 g/mol. The presence of the sulfonamide group linked to the piperidine ring enhances solubility and reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing this ring structure have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound is expected to have similar properties due to its structural characteristics.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-1,3,4-OxadiazoleChlorophenyl substituentAntimicrobial
5-(Phenyl)-1,3,4-OxadiazoleSimple phenyl substitutionAntitumor
5-(Methylthio)-1,3,4-OxadiazoleMethylthio group presentAntibacterial

The unique combination of thiophene and sulfonamide functionalities in the target compound may enhance its pharmacological profile compared to other oxadiazole derivatives .

Anticancer Activity

Studies have also highlighted the anticancer potential of oxadiazole derivatives. For example, certain derivatives have been tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanisms often involve the induction of apoptosis and disruption of cell cycle progression . The specific activity of our compound against cancer cells remains to be elucidated but is a promising avenue for future research.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds similar to 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that modifications to the oxadiazole ring influence binding affinity and selectivity towards these targets. Molecular docking studies indicate that the compound may interact with enzymes critical for microbial survival or tumor growth .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium bovis BCG. The findings indicated strong inhibition in both active and dormant states .
  • Desai et al. (2018) focused on pyridine-based oxadiazoles and reported significant antitubercular effects along with favorable pharmacokinetic profiles .

These studies underline the potential therapeutic applications of compounds similar to 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related 1,3,4-oxadiazole derivatives:

Compound Key Substituents Biological Activity (EC₅₀, µg/mL) Notable Features
Target Compound : 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 5-Methylthiophene sulfonyl, thiophene Data not explicitly reported Enhanced solubility (sulfonyl group); π-π interactions (thiophene) .
2-(Methyl sulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole Methyl sulfonyl, 4-fluorobenzyl Xoo: 1.23; Xac: 7.14; Xoc: 1.07 Superior to bismerthiazol and thiodiazole copper in greenhouse and field trials.
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Methylsulfonyl, (4-fluorophenyl)sulfonyl Xac: 1.98; Xoo: 0.17 High in vitro activity; effective in reducing rice bacterial leaf blight.
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(pentan-1-yl)thio]-1,3,4-oxadiazole (7f) 4-Chlorophenyl sulfonyl, pentylthio Antibacterial Molecular weight: 409 g/mol; melting point: 127–128°C; moderate solubility in DMSO.
2-(Piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole Unsubstituted piperidine Not reported Lacks sulfonyl group; lower polarity and potential bioavailability.

Key Observations

Sulfonyl Group Impact :

  • The sulfonyl group in the target compound and analogues (e.g., ) enhances electron-withdrawing effects, improving binding to bacterial targets like xanthomonad-specific enzymes.
  • Compounds with dual sulfonyl groups (e.g., ) exhibit lower EC₅₀ values (0.17 µg/mL against Xanthomonas oryzae), suggesting synergistic effects.

Thiophene vs. Benzyl Substituents :

  • Thiophene-containing compounds (target compound, ) favor π-π stacking in hydrophobic pockets, whereas benzyl derivatives (e.g., ) may enhance steric interactions.

Piperidine Positional Isomerism :

  • Piperidin-3-yl substitution (target compound) vs. piperidin-4-yl (e.g., ) affects spatial orientation. The 3-yl position may allow better alignment with bacterial enzyme active sites.

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods for analogues, using POCl₃-mediated cyclization (~70–80°C) and sulfonylation at ambient conditions . Yields for similar compounds range from 74% to 81% .

Solubility and Bioavailability: Sulfonyl groups improve aqueous solubility (critical for in vivo efficacy). For example, compound (C₂₁H₃₀ClN₃O₃S₂) dissolves readily in polar solvents, whereas non-sulfonylated analogues () require organic solvents.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (sulfonyl) at the piperidine ring enhance activity.
    • Thiophene at the 5-position improves membrane penetration via lipophilic interactions.
  • Crystallographic Data : Related compounds (e.g., ) exhibit planar 1,3,4-oxadiazole cores and butterfly-shaped conformations in crystal lattices, facilitating stable π-π stacking (intermolecular distances: ~3.7 Å).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds and sulfonylation of intermediates. For example, sodium monochloroacetate in aqueous medium under acid catalysis (e.g., ethanoic acid) is used to form thioether linkages, followed by purification via column chromatography . Optimization includes solvent selection (e.g., ethanol/water mixtures), temperature control (60–80°C), and monitoring via TLC/HPLC.

Q. Which spectroscopic and chromatographic techniques are critical for validating the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophenyl protons at δ 6.5–7.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) and detects side products .

Q. What role do sulfonyl and oxadiazole moieties play in the compound’s chemical reactivity?

  • Methodology : The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., piperidine sulfonylation). The 1,3,4-oxadiazole ring contributes to π-π stacking in biological targets and stabilizes the molecule via resonance . Reactivity studies involve treating the compound with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) under controlled pH .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding modes?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and correlate with experimental NMR/IR data .
  • Molecular Docking (AutoDock Vina) : Screens against targets (e.g., enzymes like COX-2) using PDB structures. Docking scores (e.g., −9.2 kcal/mol) and binding poses (e.g., hydrogen bonds with Arg120) suggest inhibitory potential .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can crystallographic data resolve contradictions in structural characterization?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) resolves ambiguities in stereochemistry (e.g., piperidine chair conformation) and validates bond lengths/angles. For example, SHELXL refinement with R1 < 0.05 ensures accuracy . Discrepancies between NMR and XRD data (e.g., rotational isomers) are addressed via temperature-dependent NMR studies .

Q. What strategies mitigate challenges in synthesizing analogs with enhanced bioactivity?

  • Methodology :

  • Protecting Groups : Use Boc for piperidine amines during sulfonylation to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 h to 2 h) and improves yields (~15–20% increase) .
  • Parallel Synthesis : Generates libraries of derivatives (e.g., varying thiophene substituents) for SAR studies .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Measurements : Evaluate lipophilicity via shake-flask/HPLC methods. Methylthiophene increases LogP (e.g., 2.8 vs. 2.1 for unsubstituted analogs), enhancing membrane permeability .
  • Metabolic Stability (CYP450 assays) : Fluorine substitution on thiophene reduces oxidative metabolism (t₁/₂ increased from 1.2 h to 3.5 h) .
  • Solubility : Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility for in vivo studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.